2,2-Dimethyl-4-pentenal
Overview
Description
2,2-Dimethyl-4-pentenal is a clear, colorless to light yellow liquid . It has a molecular formula of C7H12O and a molecular weight of 112.17 . It is used as an electrophile in the synthesis of rearranged bicyclo [6.3.0]undecane isoprenoid skeleton of cyclooctenoid sesquiterpene dactylol and 3a-epi-dactylol .
Synthesis Analysis
2,2-Dimethyl-4-pentenal has been used as an electrophile in the synthesis of rearranged bicyclo [6.3.0]undecane isoprenoid skeleton of cyclooctenoid sesquiterpene dactylol and 3a-epi-dactylol . It has also been used in the preparation of imine ligand via condensation with primary amine .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-4-pentenal is represented by the linear formula: H2C=CHCH2C(CH3)2CHO . The IUPAC Standard InChI is: InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h4,6H,1,5H2,2-3H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2,2-Dimethyl-4-pentenal are not detailed in the search results, it is known to be used as an electrophile in various syntheses .Physical And Chemical Properties Analysis
2,2-Dimethyl-4-pentenal has a melting point of -53.35°C (estimate), a boiling point of 124-125 °C (lit.), and a density of 0.825 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.4203 (lit.) .Scientific Research Applications
NMR Spectroscopy Studies
- Silylotropy and NMR Spectrum Analysis: The structure and silylotropy of compounds related to 2,2-Dimethyl-4-pentenal have been studied using NMR spectroscopy, including the examination of temperature-dependent chemical shifts (Kalikhman et al., 1986).
Electrochemical Behavior
- Electrochemical Reduction Research: Studies on the electrochemical behavior of compounds structurally similar to 2,2-Dimethyl-4-pentenal reveal insights into electron transfer processes in acid media (Almirón et al., 1988).
Mass Spectrometry Investigations
- Degradation under Electron-Impact: Mass spectrometric investigations have been conducted on compounds akin to 2,2-Dimethyl-4-pentenal to understand the specificity of degradation reactions under electron-impact conditions (Stefani, 1973).
Catalysis and Polymerization
- Olefin Oligomerization Catalysts: Research into β-diimine ligands related to 2,2-Dimethyl-4-pentenal has advanced the understanding of olefin oligomerization, particularly in the context of ethylene and propylene reactions (Rossetto et al., 2015).
Fiber Production and Polymer Processing
- Polymer Fiber Production: Studies on isotactic poly(4-methyl-1-pentene), a polymer related to 2,2-Dimethyl-4-pentenal, have expanded its use in medical applications, demonstrating the impact of solvent choice on fiber morphology (Lee et al., 2006).
Hydrogenation and Isomerization Reactions
- Palladium Catalyst in Hydrogenation: Research on palladium catalysts has shown their effectiveness in accelerating transformations of pentenes, closely related to 2,2-Dimethyl-4-pentenal, at room temperature and near-atmospheric hydrogen pressures (Freidlin et al., 1972).
Antimicrobial Compound Synthesis
- Novel Antimicrobial Compound Synthesis: Synthesis of novel compounds, starting from materials structurally similar to 2,2-Dimethyl-4-pentenal, has led to the development of potential bactericidal and fungicidal agents (El-Mariah & Nassar, 2008).
Safety And Hazards
2,2-Dimethyl-4-pentenal is a highly flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
properties
IUPAC Name |
2,2-dimethylpent-4-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h4,6H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSDIWHOOOBQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203502 | |
Record name | 2,2-Dimethylpent-4-enal | |
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Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
Record name | 2,2-Dimethyl-4-pentenal | |
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Product Name |
2,2-Dimethyl-4-pentenal | |
CAS RN |
5497-67-6 | |
Record name | 2,2-Dimethyl-4-pentenal | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=5497-67-6 | |
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Record name | 2,2-Dimethylpent-4-enal | |
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Record name | 2,2-Dimethyl-4-pentenal | |
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Record name | 2,2-Dimethylpent-4-enal | |
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Record name | 2,2-dimethylpent-4-enal | |
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Record name | 2,2-Dimethyl-4-pentenal | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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